molecular formula C8H12N4OS2 B1668518 Cgp 52608 CAS No. 87958-67-6

Cgp 52608

Cat. No.: B1668518
CAS No.: 87958-67-6
M. Wt: 244.3 g/mol
InChI Key: DDYJDIHOSRTMSE-UHFFFAOYSA-N
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Description

CGP 52608 is a synthetic ligand of the retinoic acid receptor-related orphan receptor alpha. It has been used as a biochemical tool to investigate nuclear and membrane signaling of melatonin. Additionally, this compound has demonstrated antiarthritic activity and has been explored for its potential in treating rheumatoid arthritis .

Preparation Methods

The synthesis of CGP 52608 involves the formation of a thiazolidine ring. The synthetic route typically includes the reaction of 3-allyl-4-oxo-thiazolidine-2-ylidene with 4-methyl-thiosemicarbazone under specific conditions. The reaction conditions often involve the use of solvents like dimethyl sulfoxide and temperatures maintained at around 20°C

Chemical Reactions Analysis

CGP 52608 undergoes various chemical reactions, including:

Scientific Research Applications

CGP 52608 has a wide range of scientific research applications:

Mechanism of Action

CGP 52608 exerts its effects by selectively activating the retinoic acid receptor-related orphan receptor alpha. This activation leads to the modulation of gene expression involved in various cellular processes. The compound’s mechanism involves binding to the receptor, which then influences nuclear and membrane signaling pathways. This interaction results in anti-inflammatory and antiproliferative effects, making it useful in treating conditions like rheumatoid arthritis and certain cancers .

Comparison with Similar Compounds

CGP 52608 is unique due to its selective activation of the retinoic acid receptor-related orphan receptor alpha. Similar compounds include:

Properties

IUPAC Name

1-methyl-3-[(4-oxo-3-prop-2-enyl-1,3-thiazolidin-2-ylidene)amino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4OS2/c1-3-4-12-6(13)5-15-8(12)11-10-7(14)9-2/h3H,1,4-5H2,2H3,(H2,9,10,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDYJDIHOSRTMSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)NN=C1N(C(=O)CS1)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201027518
Record name CGP 52608
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201027518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87958-67-6
Record name N-Methyl-2-[4-oxo-3-(2-propen-1-yl)-2-thiazolidinylidene]hydrazinecarbothioamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87958-67-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name CGP 52608
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201027518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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